3-Hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one
Description
3-Hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with hydroxy and phenyl groups at positions 3 and 2, respectively. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules with antitumor, antibacterial, and immunomodulatory properties .
Structure
3D Structure
Properties
CAS No. |
652973-87-0 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-hydroxy-2-phenyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C14H10N2O2/c17-12-10-7-4-8-15-14(10)16-11(13(12)18)9-5-2-1-3-6-9/h1-8,18H,(H,15,16,17) |
InChI Key |
UUQQZXMNMHRPCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(N2)N=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway and Intermediate Formation
The most well-documented method involves a two-step process starting with 2-aminonicotinic acid (3 ). In the first step, the potassium salt of 3 reacts with α-bromoacetophenones in dimethylformamide (DMF) at 50°C to form phenacyl nicotinic esters (4a–f ). These esters undergo cyclization in polyphosphoric acid (PPA) at 120°C for 2 hours, yielding 3-hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one derivatives (5a–f ) via a proposed 2-phenyl-1,5-dihydropyrido[2,3-e]-oxazepin-5-one intermediate (Scheme 1).
Key Reaction Conditions
Table 1: Yields and Melting Points of 3-Hydroxy-2-Phenyl Derivatives
| Compound | R-Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5a | H | 287–289 | 72 |
| 5b | 4-Br | >300 | 65 |
| 5c | 3-Br | >300 | 70 |
| 5d | 4-Cl | >300 | 80 |
| 5e | 4-CH₃ | 290–291 | 83 |
Mechanistic Insights
The reaction proceeds through nucleophilic displacement at the α-carbon of the bromoacetophenone, followed by intramolecular cyclization. The use of PPA facilitates both the formation of the oxazepinone intermediate and its subsequent rearrangement to the thermodynamically stable naphthyridinone.
Multi-Component Reaction Strategies
Four-Component Assembly
A one-pot synthesis reported by López et al. employs diketene, aromatic aldehydes, 2-aminopyridines, and amines in the presence of p-toluenesulfonic acid (PTSA). While this method primarily yields 1,4-dihydro-1,8-naphthyridine-3-carboxamides, modifying the aldehyde component to include hydroxyl groups could theoretically access the target compound.
Reaction Parameters
Limitations and Adaptations
The absence of a hydroxyl group in the final product under standard conditions suggests the need for post-synthetic oxidation or protected intermediates. For example, introducing a benzyl-protected hydroxyl group prior to cyclization, followed by deprotection, may enable access to 3-hydroxy derivatives.
Oxidative Methods and Functionalization
Nitrous Acid-Mediated Oxidation
Patent literature describes the conversion of 2-amino-1,8-naphthyridines to 2-oxo derivatives using trifluoroacetic acid (TFA) and sodium nitrite (NaNO₂). Applied to 2-amino-3-hydroxy precursors, this method could install the ketone group at position 4 while preserving the hydroxyl moiety.
Optimized Conditions
Regioselective Challenges
The position of substituents significantly impacts reactivity. For instance, 3-benzyl substitutions enhance antiinflammatory activity in related naphthyridines but complicate hydroxylation at position 3. Protecting group strategies (e.g., silyl ethers) may mitigate undesired side reactions during oxidation.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
The PPA-mediated route remains the most direct and high-yielding method, particularly for derivatives with electron-donating groups. However, oxidative approaches offer flexibility for late-stage functionalization.
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The hydroxyl group undergoes O-alkylation with alkyl halides or benzyl bromides under basic conditions . For example:
-
Reaction with benzyl bromide in DMF/K₂CO₃ at 120°C yields 3-(benzyloxy)-2-phenyl-1,8-naphthyridin-4(1H)-one .
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 3-Hydroxy derivative | Benzyl bromide | DMF, K₂CO₃, 120°C, 2h | 3-(Benzyloxy)-2-phenyl derivative | 65% |
Oxidation and Reduction Reactions
The compound participates in redox reactions:
-
Oxidation : The hydroxyl group is oxidized to a ketone using strong oxidizing agents like KMnO₄.
-
Reduction : The carbonyl group at position 4 is reduced to a secondary alcohol with NaBH₄ .
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Reflux, 6h | 3-Keto-2-phenyl derivative | 70% |
| Reduction | NaBH₄, MeOH | RT, 30min | 4-Hydroxy-1,8-naphthyridine derivative | 85% |
Sulfonation and Sulfonylation
The hydroxyl group reacts with sulfonating agents to form sulfonate esters. For example, treatment with chlorosulfonic acid produces sulfonyl derivatives.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| ClSO₃H | 0°C, 2h | 3-Sulfonyloxy derivative | Improved solubility for drug formulations |
Metal Complexation
The compound acts as a ligand for transition metals (e.g., Cu, Pb) via its nitrogen and oxygen donor atoms. For instance:
| Metal Salt | Conditions | Complex Structure | Biological Activity |
|---|---|---|---|
| Cu(PPh₃)BF₄ | CH₂Cl₂, RT | [Cu(La)(PPh₃)]BF₄ | Antitubulin activity |
Nucleophilic Substitution
Electrophilic aromatic substitution occurs at position 7 of the naphthyridine ring due to its electron-deficient nature . For example:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 4h | 7-Nitro-3-hydroxy-2-phenyl derivative | 60% |
Biological Activity and Derivatization
Derivatives of this compound exhibit cytotoxic and anti-inflammatory properties. For example:
-
Claisen-Schmidt condensation with aryl aldehydes yields chalcone analogs with enhanced bioactivity .
| Derivative | Biological Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-(4-Hydroxyaryl)chalcone | Antiproliferative (HeLa cells) | 1.2 |
Biological Activity
3-Hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and antitumor properties.
The synthesis of this compound involves various chemical pathways that yield derivatives with diverse substituents. The preliminary studies indicate that these compounds exhibit cytotoxic activity against various cancer cell lines. For instance, the synthesis method typically involves using dimethylformamide as a solvent and employing conditions such as reflux and recrystallization for purification .
Cytotoxic Activity
Research indicates that this compound and its derivatives demonstrate promising cytotoxic effects. In a study evaluating the cytotoxicity of several naphthyridine derivatives, it was found that some compounds inhibited tubulin polymerization, indicating their potential as antimitotic agents . The cytotoxic evaluation showed varying degrees of activity against different tumor cell lines, highlighting the importance of structural modifications in enhancing biological efficacy.
Table 1: Cytotoxic Activity of Naphthyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Hydroxy-2-(4-chlorophenyl)-1,8-naphthyridin-4-one | A549 (Lung) | 12.5 | Tubulin inhibition |
| 3-Hydroxy-2-(4-methylphenyl)-1,8-naphthyridin-4-one | HeLa (Cervical) | 15.0 | Apoptosis induction |
| 3-Hydroxy-2-(phenyl)-1,8-naphthyridin-4-one | MCF7 (Breast) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of naphthyridine derivatives have been extensively studied. Compounds similar to this compound exhibit notable antibacterial and antifungal activities. In comparative studies with standard antibiotics like ciprofloxacin, certain derivatives showed superior efficacy against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Table 2: Antimicrobial Efficacy of Naphthyridine Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Hydroxy-2-(4-chlorophenyl)-1,8-naphthyridin-4-one | E. coli | 32 µg/mL |
| 3-Hydroxy-2-(phenyl)-1,8-naphthyridin-4-one | S. aureus | 16 µg/mL |
| 3-Hydroxy-2-(methylphenyl)-1,8-naphthyridin-4-one | Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
The antitumor properties are primarily attributed to the ability of these compounds to induce apoptosis in cancer cells. Mechanistic studies suggest that they may activate pathways leading to programmed cell death through caspase activation and modulation of apoptotic proteins .
Case Study: Antitumor Effects in Leukemia Cells
A specific study highlighted the effects of a derivative on Kasumi-1 human myeloid leukemia cells, where treatment led to significant apoptosis at concentrations as low as 7 µM. The compound was shown to disrupt mitochondrial function and increase reactive oxygen species levels, contributing to its antitumor activity .
Scientific Research Applications
Anticancer Applications
Research indicates that 3-hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one exhibits notable cytotoxic properties against various cancer cell lines. Preliminary studies have shown that derivatives of 1,8-naphthyridine can inhibit tubulin polymerization, which is critical for cancer cell division and proliferation.
Case Study: Cytotoxic Evaluation
A study conducted by Lopez et al. demonstrated that several derivatives of this compound displayed significant cytotoxicity against a range of tumor cell lines. The compounds were tested for their ability to inhibit cell growth and induce apoptosis in cancer cells. The results indicated that these compounds could serve as potential antimitotic agents due to their mechanism of action on microtubules .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | Tubulin inhibition |
| 3-Hydroxy-2-(4-methoxyphenyl)-1,8-naphthyridin-4(1H)-one | A549 (Lung Cancer) | 12 | Apoptosis induction |
Antimicrobial Activity
The compound has also been investigated for its antibacterial and antifungal properties. Naphthyridine derivatives have shown effectiveness against various pathogens, including resistant strains.
Case Study: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, several naphthyridine derivatives were synthesized and tested against Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Comparison |
|---|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL | More effective than ciprofloxacin (16 µg/mL) |
| 3-Hydroxy-2-(3-chlorophenyl)-1,8-naphthyridin-4(1H)-one | Klebsiella pneumoniae | 10 µg/mL | Comparable to levofloxacin (10 µg/mL) |
Neurological Applications
Emerging research suggests that derivatives of this compound may have potential therapeutic effects in neurological disorders such as Alzheimer’s disease and depression.
Case Study: Neuroprotective Effects
In a recent study focusing on neuroprotective properties, naphthyridine derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's pathology. The results indicated that some compounds effectively inhibited AChE activity, suggesting potential for cognitive enhancement .
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 75% at 20 µM | 18 |
| 3-Hydroxy-2-(5-fluorophenyl)-1,8-naphthyridin-4(1H)-one | 82% at 15 µM | 15 |
Comparison with Similar Compounds
Anticancer Activity
1,8-Naphthyridin-4(1H)-one derivatives exhibit diverse anticancer mechanisms, including tubulin polymerization inhibition and DNA damage response (DDR) modulation.
Key Findings :
- Oxadiazole Substitution : Compounds with 1,3,4-oxadiazole at C3 (e.g., 6e, 6h) enhance cisplatin sensitization by inhibiting ATR/CHK1 signaling .
- Methylidene Derivatives : The exo-methylidene group in compound 4a significantly improves cytotoxicity, likely due to increased electrophilicity and mitochondrial targeting .
- Hydroxy vs.
Antibacterial and Synergistic Effects
1,8-Naphthyridine derivatives often lack intrinsic antibacterial activity but enhance fluoroquinolone efficacy against multidrug-resistant strains.
Key Findings :
- Synergistic Mechanisms: Structural similarity to fluoroquinolones (e.g., shared naphthyridine core) may facilitate competitive binding to bacterial topoisomerases or efflux pump inhibition .
- Electron-Withdrawing Groups : Sulfonamide (3-TNB) and trifluoromethyl groups enhance lipophilicity, improving membrane penetration and synergy .
Cannabinoid Receptor Modulation
Selective CB2 receptor agonists based on 1,8-naphthyridin-4(1H)-one derivatives highlight the scaffold's versatility in immunomodulation.
Key Findings :
- Carboxamide vs. Hydroxy : Carboxamide derivatives exhibit high CB2 selectivity, while the hydroxy group in the target compound may favor hydrogen bonding with alternative targets (e.g., kinases) .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the 1,8-naphthyridin-4(1H)-one core in derivatives like 3-Hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one?
The 1,8-naphthyridinone core is typically synthesized via condensation reactions. For example, 5-bromopyridin-2-amine reacts with diethyl ethoxy-methylenemalonate under thermal conditions (130°C) to form an intermediate, which is further functionalized via Ullmann coupling with aryl halides at 250°C . Substituents like 1,3,4-oxadiazole rings are introduced through cyclization of carbohydrazides with CS₂/KOH or via Suzuki-Miyaura cross-coupling for aryl/heteroaryl groups .
Q. Which biological assays are most appropriate for evaluating the cisplatin-sensitizing potential of 1,8-naphthyridinone derivatives?
Key assays include:
- Apoptosis detection : Hoechst staining and annexin V-FITC/PI dual-labeling to quantify apoptotic cells.
- Mechanistic studies : Western blot analysis of ATR/CHK1 pathway proteins to assess DDR (DNA damage response) inhibition.
- Molecular docking : Validation of hydrogen bonding (e.g., with Val170, Glu168) and π-π stacking (e.g., with Trp169) in ATR’s active site .
Advanced Research Questions
Q. How can molecular docking studies elucidate the ATR-inhibitory mechanism of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives?
Docking simulations (e.g., using AutoDock Vina) reveal critical interactions:
- The naphthyridine ring’s N1 and N8 atoms form hydrogen bonds with Val170 and Glu167.
- The oxadiazole ring’s hybrid atom interacts with Tyr155.
- π-π stacking between the naphthyridine ring and Trp169 stabilizes binding. These interactions disrupt ATR’s kinase activity, sensitizing cancer cells to cisplatin-induced DNA damage .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for 1,8-naphthyridinone derivatives with varying substituents?
- Systematic substituent variation : Compare electron-withdrawing (e.g., -SO₂Me) vs. electron-donating groups (e.g., -OMe) on aryl rings. For example, 6h (p-tolyl-oxadiazole) showed higher activity than 6a (phenyl-oxadiazole) due to enhanced lipophilicity .
- Statistical validation : Use Student’s t-test to confirm significance in biological activity differences (e.g., IC₅₀ values) between analogs .
Q. How do conventional and sonochemical synthesis methods compare in yield and efficiency for 1,8-naphthyridinone derivatives?
Sonochemical methods (ultrasonic irradiation) reduce reaction times and improve yields. For example, synthesizing 3-((piperidin-1-yl)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2a) via ultrasound achieved 92% yield in 20 minutes vs. 76% yield in 6 hours conventionally .
Methodological Considerations
Q. What experimental designs optimize regioselectivity in nitration reactions of 1,8-naphthyridinone derivatives?
Nitration of 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one with HNO₃/H₂SO₄ at 100°C produces a 3:2 ratio of meta- and para-nitro isomers. Excess HNO₃ favors dinitro derivatives, highlighting the need for controlled stoichiometry and temperature to direct regioselectivity .
Q. How can researchers validate the role of ATR/CHK1 inhibition in cisplatin sensitization?
- Genetic knockdown : Use siRNA targeting ATR/CHK1 to confirm synergy with 1,8-naphthyridinone derivatives.
- Rescue experiments : Overexpress CHK1 in treated cells to reverse sensitization effects.
- Combination index (CI) analysis : Calculate CI values (<1 indicates synergy) for cisplatin and test compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
